

Technical Guide: 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt Certificate of Analysis

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Compound of Interest

Compound Name: 3-Sulfo-glycodeoxycholic acid-d4disodium

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This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Certificate of Analysis (CoA) for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt. This deuterated internal standard is critical for the accurate quantification of its endogenous counterpart in various biological matrices through mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the typical specifications found on a Certificate of Analysis for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt. These parameters are essential for ensuring the identity, purity, and quality of the standard for research applications.

Test	Specification	Typical Value	Method
Chemical Formula	C ₂₆ H ₃₇ D ₄ NNa ₂ O ₈ S	-	-
Molecular Weight	577.67 g/mol	577.67	Mass Spectrometry
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Chemical Purity	≥98%	≥98%	HPLC, LC-MS
Isotopic Purity	≥98 atom % D	≥98%	Mass Spectrometry
Deuterium Incorporation	≥99% deuterated forms (d ₁ -d ₄)	Conforms	Mass Spectrometry
Identity	Conforms to structure	Conforms	¹ H-NMR, MS
Solubility	-	Soluble in Water, Methanol	-
Storage Condition	-20°C	-	-

Experimental Protocols

The quality control and characterization of 3-Sulfo-glycodeoxycholic acid-d₄ disodium salt involve several key analytical techniques. The methodologies outlined below are representative of the protocols used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.

- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 200-210 nm.
- Procedure: A solution of the standard is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Analysis:
 - Identity Confirmation: The instrument is scanned for the precursor ion corresponding to the $[M-2Na+H]^-$ of 3-Sulfo-glycodeoxycholic acid-d4. The measured mass-to-charge ratio (m/z) should be consistent with the calculated theoretical mass.
 - Isotopic Purity and Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. This confirms the high level of deuterium incorporation.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is used to confirm the chemical structure of the compound and to ensure the absence of significant proton-containing impurities.

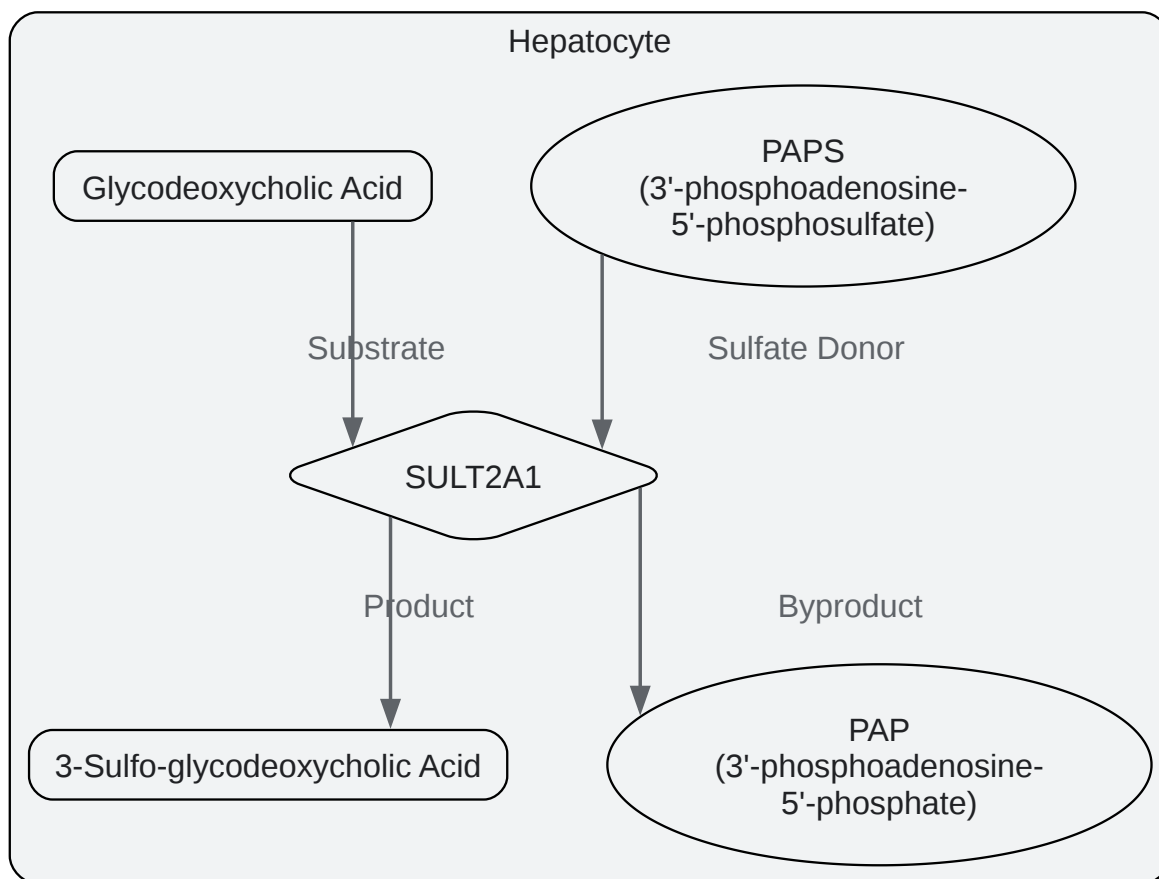
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., D_2O or Methanol-d4).

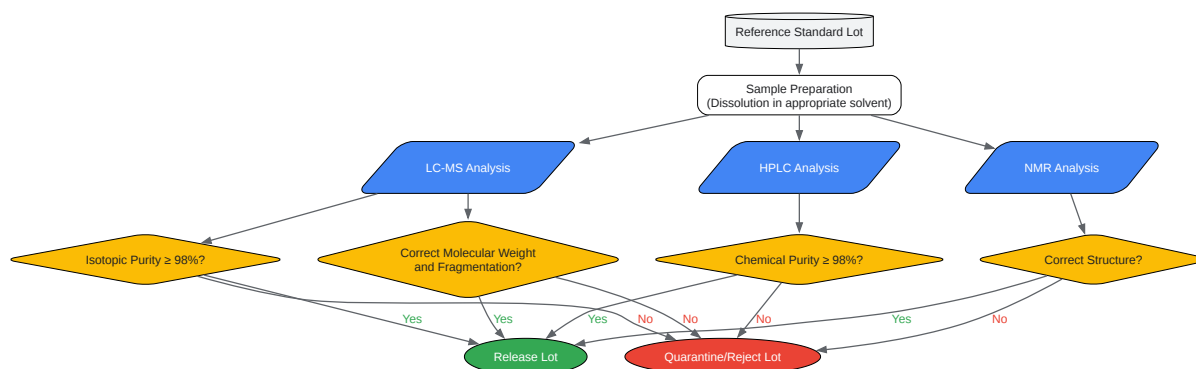
- Procedure: A spectrum is acquired, and the chemical shifts and coupling constants of the observed protons are compared with the expected spectrum for the non-deuterated analogue to confirm the structural integrity. The absence of signals at specific positions where deuterium has been incorporated provides further evidence of successful labeling.

Visual Representations

Bile Acid Sulfation Pathway

The following diagram illustrates the general metabolic pathway for the sulfation of a glycine-conjugated bile acid, a key detoxification process in the liver.





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References

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